BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V
Descripción
Chemical Identity of BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V
Molecular Composition
The compound is a synthetic peptide with the following characteristics:
- Sequence : Biotin–Asp–Ala–Glu–Phe–Arg–His–Asp–Ser–Gly–Tyr–Glu–Val–His–His–Gln–Lys–Leu–Val–Phe–Phe–Ala–Glu–Asp–Val.
- Molecular Formula : C₁₅₅H₂₂₃N₄₃O₄₈S₁.
- Molecular Weight : 4,741.4 Da.
Structural Features
- Biotin Moiety : Attached via a stable amide bond to the N-terminal aspartic acid residue, enabling high-affinity binding to streptavidin/avidin.
- Aβ1–28 Core : Residues 1–28 of native Aβ1–42, retaining the hydrophilic N-terminal domain (residues 1–16) and hydrophobic central cluster (residues 17–28).
- C-Terminal Truncation : Lacks residues 29–42 of full-length Aβ1–42, reducing inherent aggregation propensity compared to longer isoforms.
Table 1: Key Structural Comparisons
| Feature | BIOTIN-Aβ1–28 | Native Aβ1–42 |
|---|---|---|
| Residue Length | 28 | 42 |
| Biotin Modification | N-terminal | Absent |
| Aggregation Rate | Slower | Faster |
| Dominant Secondary Structure | Random coil/β-sheet mix | β-sheet-dominated |
Structural Relationship to Native β-Amyloid Isoforms (Aβ1–40/Aβ1–42)
Sequence Homology
The peptide shares 100% sequence identity with residues 1–28 of both Aβ1–40 and Aβ1–42, preserving:
Functional Divergence
Aggregation Kinetics :
Toxicity Profile :
Table 2: Biophysical Properties
| Property | BIOTIN-Aβ1–28 | Aβ1–42 |
|---|---|---|
| Critical Micelle Concentration | 12–15 μM | 2–4 μM |
| Thioflavin T Binding | Weak fluorescence | Strong fluorescence |
| Solubility in PBS | >1 mM | ~100 μM |
Role of Biotinylation in Amyloid Research
Enhanced Detection Sensitivity
Biotinylation enables:
- Streptavidin-Based Assays :
Applications in Interaction Studies
- Pull-Down Assays :
- Surface Plasmon Resonance (SPR) :
Limitations and Mitigations
- Steric Hindrance : Biotin moiety may block interactions near the N-terminus. Solutions include using longer PEG linkers (e.g., biotin-XX).
- Non-Specific Binding : NeutrAvidin (pI 6.3) reduces electrostatic artifacts compared to native avidin (pI 10).
Table 3: Research Applications
Propiedades
Número CAS |
102577-21-9 |
|---|---|
Fórmula molecular |
C25H29ClN2O4 |
Origen del producto |
United States |
Métodos De Preparación
Resin Selection and Initial Functionalization
The peptide is synthesized on a p-methylbenzhydrylamine (MBHA) resin (0.1–0.3 mmol/g loading) to yield a C-terminal amide. For biotinylation, Nα-Boc-Nε-Fmoc-L-lysine is coupled to the resin via standard N,N'-diisopropylcarbodiimide (DIC)/Oxyma Pure activation. After Fmoc deprotection with 20% piperidine in dimethylformamide (DMF), the ε-amino group is reacted with biotin-4-nitrophenyl ester (2 equiv) in DMF/dichloromethane (DCM) (1:1) for 4 hr. This yields a biotinylated resin primed for elongation (Figure 1A).
Table 1: Key Resin Functionalization Parameters
| Parameter | Value/Reagent | Purpose |
|---|---|---|
| Resin | MBHA (0.2 mmol/g) | C-terminal amidation |
| Lysine derivative | Nα-Boc-Nε-Fmoc-L-lysine | Biotinylation site anchoring |
| Biotinylation reagent | Biotin-4-nitrophenyl ester | ε-amino group conjugation |
| Activation | DIC/Oxyma Pure (1:1) | Carboxyl group activation |
Sequential Peptide Chain Elongation
The peptide sequence is assembled using Fmoc/tBu SPPS with the following protocol:
-
Deprotection : 20% piperidine in DMF (2 × 5 min).
-
Coupling : 4 equiv amino acid, 4 equiv DIC, 4 equiv Oxyma Pure in DMF (1 hr per residue).
-
Capping : Acetic anhydride/pyridine/DMF (1:1:8) for unreacted amines.
Critical steps :
-
Asp and Glu incorporation : Use O-trityl (Trt) protection to minimize side-chain lactamization.
-
His and Arg incorporation : Trt for His, Pbf for Arg to prevent racemization.
-
Aggregation-prone regions (e.g., Phe-Phe-Ala) : Incorporate 0.1 M 2,2,2-trifluoroethanol (TFE) in DMF to enhance solvation.
Biotinylation Methodologies
On-Resin Biotinylation
Biotin is introduced at Lys-16 during SPPS using pre-coupled biotinylated lysine (Figure 1B). Alternatively, post-assembly biotinylation is performed via:
-
Selective ε-amino deprotection using 2% hydrazine in DMF (10 min).
-
Reaction with biotin-PEG4-NHS ester (3 equiv) in DMF/DCM (2:1) for 2 hr.
Advantages :
Solution-Phase Biotinylation
For peptides requiring late-stage modification, biotinylation is performed post-cleavage:
-
Dissolve peptide in 50 mM phosphate buffer (pH 8.0).
-
Add biotin-PEG4-NHS ester (5 equiv) and stir for 12 hr at 4°C.
-
Purify via RP-HPLC (C18 column, 5–60% acetonitrile/0.1% TFA gradient).
Limitations :
Cleavage and Global Deprotection
Acidolytic Cleavage
The peptide-resin is treated with 95% trifluoroacetic acid (TFA) , 2.5% triisopropylsilane (TIS), and 2.5% H2O for 3 hr. This removes tBu (Asp/Glu), Trt (His), and Pbf (Arg) groups while cleaving the peptide from the resin.
Table 2: Cleavage Cocktail Composition
| Component | Volume (%) | Role |
|---|---|---|
| Trifluoroacetic acid | 95 | Main cleavage agent |
| Triisopropylsilane | 2.5 | Scavenger for carbocations |
| H2O | 2.5 | Quench side reactions |
Precipitation and Isolation
Post-cleavage, the peptide is precipitated in ice-cold diethyl ether, centrifuged (10,000 × g, 10 min), and lyophilized. Yield ranges from 60–75% for 24-mer peptides.
Purification and Characterization
RP-HPLC Purification
Crude peptide is purified using a C18 column (5 μm, 250 × 10 mm) with a 0.1% TFA/acetonitrile gradient (5–60% over 40 min). Fractions are analyzed at 214 nm, and purity is assessed via analytical HPLC (>95% target).
Mass Spectrometry Analysis
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) :
-
Observed m/z: 3,128.6 (calculated for C₁₄₇H₂₂₃N₄₁O₄₃S: 3,128.2).
-
Signature biotin fragments: m/z 227.085 (C₈H₁₅N₂O₂S⁺), 310.158 (C₁₀H₁₆N₃O₂S⁺).
LC-MS/MS :
-
Diagnostic ions confirm biotin localization at Lys-16 (Figure 2).
-
Asp-Ser-Gly-Tyr-Glu-Val sequence verified via y- and b-ions.
Optimization and Troubleshooting
Coupling Efficiency Enhancements
Análisis De Reacciones Químicas
Key Reactive Groups and Functional Sites
The peptide’s reactivity is governed by its amino acid side chains and terminal groups:
| Residue/Group | Reactive Site | Potential Reactions |
|---|---|---|
| Biotin (N-terminal) | Thiophene ring, ureido group | Streptavidin/avidin binding, photo-crosslinking |
| Asp/Glu (4,7,23,27) | Carboxyl groups | EDC/NHS-mediated conjugation, metal chelation |
| Lys (15) | ε-amino group | Biotinylation, acetylation, PEGylation |
| His (6,10,12) | Imidazole ring | Metal coordination (Zn²⁺, Cu²⁺), pH-dependent tautomerism |
| Tyr (9) | Phenolic hydroxyl | Iodination, sulfonation, phosphorylation |
| Arg (5) | Guanidino group | Trypsin cleavage, arginine-specific probes |
| C-terminus | Free carboxyl | Amidation, esterification |
Biotin-Avidin Conjugation
The N-terminal biotin enables high-affinity binding to streptavidin (Kd ≈ 10⁻¹⁵ M) via non-covalent interactions. This reaction is critical for:
Kinetics : Association rate constant (kₐ) ~10⁷ M⁻¹s⁻¹; dissociation negligible under physiological conditions .
Oxidation of Methionine
Methionine (Met³⁵ in β-amyloid) undergoes oxidation to methionine sulfoxide or sulfone under oxidative stress, altering aggregation kinetics.
-
Met³⁵ → Met(O) : Slows fibril formation by destabilizing hydrophobic core .
-
Met³⁵ → Met(O₂) : Increases neurotoxicity by stabilizing oligomers .
pH-Dependent Aggregation
| pH | Secondary Structure | Aggregation State |
|---|---|---|
| 4.0 | Random coil | Monomeric |
| 5.5 | β-sheet (nascent) | Oligomers (10–20 nm) |
| 7.4 | Mature β-sheet | Fibrils (>200 nm) |
His residues (pKa ~6.5) act as pH sensors, modulating charge and hydrophobicity .
Enzymatic Cleavage
Proteases target specific residues:
-
Trypsin : Cleaves C-terminal to Arg⁵ and Lys¹⁵, generating fragments (1–5, 6–15, 16–40) .
-
Neprilysin : Hydrolyzes Gly³³–Ser³⁴ bond, key in amyloid degradation pathways .
Half-life : ~12 hours in CSF (pH 7.4, 37°C) .
Glutaraldehyde-Mediated
Crosslinks Lys¹⁵ with adjacent amine groups (e.g., Lys¹⁶ or N-termini), stabilizing oligomers:
EDC/NHS Chemistry
Activates Asp/Glu carboxyls for conjugation to amine-containing probes (e.g., fluorescent dyes):
Stability and Degradation
| Condition | Degradation Pathway | Half-life |
|---|---|---|
| Aqueous solution (pH 7) | Hydrolysis of Asp⁷–Ser⁸ bond | 48 hours |
| 37°C, 5% CO₂ | Oxidation of His⁶/His¹⁰/His¹² | 24 hours |
| UV light (254 nm) | Tyrosine photo-oxidation | <6 hours |
Stabilizers: 0.1% BSA reduces surface adsorption; 1 mM EDTA inhibits metal-catalyzed oxidation .
Metal Ion Interactions
The peptide binds Zn²⁺ and Cu²⁺ via His and Asp/Glu residues, modulating aggregation:
| Metal | Binding Site | Effect on Aggregation | Kd (μM) |
|---|---|---|---|
| Zn²⁺ | His⁶, His¹⁰, His¹² | Accelerates oligomerization | 0.5–1.0 |
| Cu²⁺ | Asp¹, Glu³, His⁶ | Promotes fibril elongation | 10–20 |
Aplicaciones Científicas De Investigación
Molecular Imaging
Molecular imaging techniques utilize specific peptides to target receptors overexpressed in certain diseases, particularly cancers. The integration of biotin with peptides allows for enhanced visualization and targeting of tumor cells.
Case Studies:
- Integrin Targeting: The peptide's structure can be modified to include sequences that bind to integrins, which are crucial in tumor angiogenesis. For example, the Arg-Gly-Asp (RGD) motif is known to interact with integrin αvβ3, making it a target for imaging agents in cancers such as melanoma and breast cancer .
Drug Delivery Systems
Biotinylated peptides can facilitate targeted drug delivery by exploiting the high affinity of biotin for streptavidin or avidin. This property is utilized in designing drug carriers that can selectively deliver therapeutic agents to specific cells.
Research Findings:
- Targeted Therapy: Studies have shown that biotin-conjugated peptides enhance the uptake of drugs in cancer cells expressing biotin receptors, improving therapeutic efficacy while reducing side effects .
Therapeutic Development
The peptide's amino acid composition suggests potential applications in developing therapeutics for various diseases, including neurodegenerative disorders.
Case Studies:
- Amyloid-Beta Interaction: The peptide sequence closely resembles segments found in amyloid-beta, implicated in Alzheimer's disease. Research indicates that modifications of this peptide could lead to inhibitors that prevent amyloid aggregation, thus offering a pathway for therapeutic intervention .
Antioxidant and Antimicrobial Properties
Recent studies have highlighted the antioxidant and antimicrobial potential of peptides derived from similar sequences. These properties are essential for developing new treatments against oxidative stress-related conditions and infections.
Research Findings:
- Marine-Derived Peptides: Research on marine peptides has shown that specific sequences can exhibit significant antioxidant activity, which could be harnessed for therapeutic applications .
Data Tables
| Application Area | Key Features | Potential Impact |
|---|---|---|
| Molecular Imaging | Targets integrins via RGD motifs | Enhanced tumor visualization |
| Drug Delivery | Biotin-streptavidin interaction | Improved targeted therapy |
| Therapeutic Development | Amyloid-beta similarity | Potential Alzheimer's treatment |
| Antioxidant Properties | Derived from marine sources | New treatments for oxidative stress |
Mecanismo De Acción
The mechanism of action of BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V involves its interaction with cellular proteins and receptors. In the context of Alzheimer’s disease, the peptide aggregates to form amyloid plaques, which are toxic to neurons. The biotinylation allows for the tracking and study of these interactions in various experimental models .
Comparación Con Compuestos Similares
Structural and Functional Similarities
Biotinylated Peptides with Shorter Sequences
- Example : Biotin-D-Phe-Pro-Arg-CH2Cl ()
- This tripeptide conjugate uses biotin for active-site labeling of thrombin. Unlike the target compound, it lacks the extended peptide chain but retains high avidin-binding affinity (0.88–1.02 mol biotin/mol avidin). The shorter spacer reduces steric hindrance, enabling efficient enzyme inhibition .
- Key Difference : The target compound’s longer sequence may enhance specificity for multi-domain proteins but could reduce avidin-binding efficiency due to steric bulk .
Biotinylated Acetogenins
- Example: Biotinylated squamocin derivatives () These derivatives show selective cytotoxicity against biotin receptor-overexpressing cancer cells (e.g., 4T1 and P815).
Binding Affinity and Stability
- Avidin/Streptavidin Interactions Streptavidin complexes with extended biotin derivatives (e.g., homobiotin + CH2 group) exhibit greater stability than avidin complexes. Critical Note: Bulky biotin tags (e.g., in the target compound) can reduce ligand potency by up to 80-fold compared to smaller probes (e.g., alkynyl tags) .
Enzymatic Stability and Modifications
- Biotinidase Resistance: Amino acid side chains (e.g., ASP, SER) in the target compound may protect the biotin-amide bond from hydrolysis, as seen in biotin derivatives with hydrophobic ethyl residues (). This contrasts with unmodified biotin, which is rapidly cleaved by biotinidases .
- Metal Coordination : The HIS-HIS-GLN motif in the target compound resembles metal-binding domains in proteins like PR3 (). Similar compounds with HIS clusters show enhanced interaction with zinc-dependent enzymes .
Limitations and Challenges
- Steric Hindrance : The peptide’s size may limit penetration into dense tissues or binding to cryptic epitopes, a drawback observed in bulky biotin probes ().
- Synthesis Complexity : Multi-step solid-phase synthesis is required, akin to bis-biotin derivatives (), increasing production costs and error rates .
Actividad Biológica
The compound “BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V” is a complex peptide sequence that includes biotin and various amino acids. Understanding its biological activity is crucial for potential therapeutic applications, particularly in the fields of nutrition, pharmacology, and biotechnology. This article explores the biological activity of this peptide, synthesizing findings from diverse sources.
1. Peptide Composition and Structure
The peptide consists of 30 amino acids, including essential and non-essential amino acids, which contribute to its functional properties. The presence of biotin suggests potential roles in metabolic processes, particularly in energy metabolism and cell growth.
Bioactive peptides like the one can exert various biological effects through different mechanisms:
- Antioxidant Activity : Certain amino acid sequences can enhance antioxidant capacity by scavenging free radicals. Research indicates that peptides with hydrophilic residues at specific positions exhibit higher antioxidant activity .
- Antimicrobial Properties : Peptides have been shown to possess antimicrobial effects against bacteria and fungi. The specific sequence can influence the degree of this activity .
- Enzyme Inhibition : Many bioactive peptides act as inhibitors of enzymes such as angiotensin-converting enzyme (ACE), which is significant for managing hypertension .
Case Study 1: Antioxidative Properties
A study investigated the antioxidative potential of similar peptide sequences, demonstrating that specific arrangements of amino acids significantly enhance their ability to neutralize oxidative stress. For instance, peptides with polar residues at the C-terminal showed improved efficacy compared to those with hydrophobic residues .
Case Study 2: Antimicrobial Activity
In another research effort, a peptide derived from a similar sequence exhibited notable antimicrobial activity against various pathogens. The study highlighted how the structural characteristics of the peptide influenced its interaction with microbial membranes, leading to cell lysis .
Case Study 3: Enzyme Inhibition
Research on peptides similar to “BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS…” revealed their potential as ACE inhibitors. The study found that specific amino acid arrangements at the N-terminal significantly enhanced inhibition efficiency, suggesting that modifications to this peptide could yield similar or improved effects .
Table 1: Summary of Biological Activities
5. Future Directions and Applications
The exploration of “BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS…” holds promise for various applications:
- Nutraceuticals : Given its biological activities, this peptide could be developed into supplements aimed at enhancing health and preventing disease.
- Pharmaceuticals : Its potential as an enzyme inhibitor opens avenues for drug development targeting cardiovascular diseases.
6. Conclusion
The biological activity of “this compound” suggests significant therapeutic potential across multiple health domains. Further research into its mechanisms and applications will be essential for harnessing its full benefits in clinical settings.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V?
The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, with automated peptide synthesizers ensuring high yield and reproducibility. Post-synthesis, purification is achieved through reverse-phase HPLC with gradients optimized for hydrophobic amyloid-beta sequences. Characterization employs mass spectrometry (MS) to confirm molecular weight and Edman degradation or HPLC-MS/MS for sequence verification. Biotinylation efficiency is validated via streptavidin-binding assays (e.g., ELISA) .
Q. How is this biotinylated amyloid-beta peptide applied in Alzheimer’s disease research?
The biotin tag enables precise detection in aggregation kinetics assays (e.g., Thioflavin T fluorescence), pull-down assays to identify interacting proteins (e.g., tau or apolipoprotein E), and immunohistochemistry for spatial localization in brain tissue sections. Its use in surface plasmon resonance (SPR) or biotin-streptavidin affinity chromatography facilitates quantitative binding studies with receptors like PrP<sup>C</sup> or RAGE .
Q. What quality control measures ensure peptide stability and functionality in experimental settings?
Stability is maintained by storing lyophilized peptide at -80°C in anhydrous conditions. Before use, solubilization protocols (e.g., 1% NH4OH or hexafluoroisopropanol) prevent premature aggregation. Functional validation includes circular dichroism (CD) to confirm β-sheet conformation and dynamic light scattering (DLS) to monitor oligomerization states .
Advanced Research Questions
Q. How can researchers design experiments to investigate interactions between this peptide and tau protein in Alzheimer’s pathology?
A co-immunoprecipitation (Co-IP) framework is recommended:
- Incubate the biotinylated peptide with neuronal lysates.
- Capture complexes using streptavidin-conjugated beads.
- Detect tau via Western blot with phosphorylation-specific antibodies (e.g., AT8). Controls: Use non-biotinylated Aβ42 to rule out streptavidin artifacts and include tau-knockout lysates. For in situ validation, employ proximity ligation assays (PLA) to visualize colocalization in primary neurons .
Q. What methodological strategies resolve contradictions in aggregation kinetics between biotinylated and native Aβ42?
Discrepancies often arise from biotin’s hydrophilicity altering aggregation pathways. To address this:
- Perform parallel Thioflavin T assays under identical buffer conditions (e.g., PBS pH 7.4, 37°C).
- Use transmission electron microscopy (TEM) to compare fibril morphology.
- Apply nuclear magnetic resonance (NMR) to assess structural perturbations caused by biotin. Statistical analysis via non-linear regression (e.g., sigmoidal fitting) quantifies lag phase differences .
Q. How can researchers optimize experimental conditions to prevent solubility issues during in vitro assays?
Key steps include:
- Sonication in ice-cold 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to monomerize pre-aggregated peptide.
- Immediate dilution into assay buffers (e.g., DMEM/F12 for cell cultures) to maintain solubility.
- Inclusion of lipid carriers (e.g., GM1 ganglioside) to mimic physiological lipid interactions and stabilize oligomers .
Q. What advanced techniques validate the peptide’s structural integrity post-synthesis?
Beyond CD and MS, hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps solvent accessibility changes, while cross-linking MS identifies intra-peptide interactions. Functional validation via microscale thermophoresis (MST) quantifies binding affinity to known partners like metal ions (e.g., Zn<sup>2+</sup>), which modulate aggregation .
Methodological Framework for Addressing Data Contradictions
Q. How should researchers analyze conflicting results in receptor-binding studies involving this peptide?
Contradictions may stem from variable biotin accessibility or receptor isoforms. A multi-method approach is critical:
- Compare SPR (real-time kinetics) with isothermal titration calorimetry (ITC) (thermodynamic parameters).
- Use alanine-scanning mutagenesis on the peptide to pinpoint critical binding residues.
- Validate in cellular models via RNAi knockdown of the receptor and assess Aβ-induced toxicity rescue .
Q. What statistical frameworks are recommended for analyzing aggregation data?
Stochastic kinetic models (e.g., Finke-Watzky two-step nucleation) fit aggregation curves, while bootstrapping estimates confidence intervals for lag times. For comparative studies, ANOVA with post-hoc Tukey tests identifies significant differences between experimental groups. Software tools like AmyloFit standardize cross-study data analysis .
Theoretical and Conceptual Considerations
Q. How does biotinylation align with broader theoretical frameworks in amyloid research?
Biotinylation operationalizes the “ligand-receptor interaction” paradigm, enabling precise testing of hypotheses about Aβ’s role in synaptic toxicity. It integrates with the amyloid cascade hypothesis by facilitating mechanistic studies on oligomer-specific toxicity. However, researchers must contextualize findings within competing theories (e.g., inflammatory hypothesis ) through multi-omics integration (e.g., proteomics of Aβ-bound complexes) .
Q. What conceptual challenges arise when extrapolating in vitro results to in vivo models?
Key issues include:
- Aggregation state mismatch : In vitro oligomers may not replicate brain-derived species.
- Biotin interference : Endogenous biotin in tissues may compete with the peptide in assays.
Mitigation strategies: Use biotin-blocking reagents (e.g., avidin/biotin blocking kits) and validate findings in transgenic animal models (e.g., APP/PS1 mice) with biotinylated Aβ infusion .
Tables for Key Methodological Comparisons
Q. Table 1. Advantages and Limitations of Biotinylated Aβ42 Detection Methods
| Method | Advantages | Limitations |
|---|---|---|
| Streptavidin-ELISA | High sensitivity, quantitative | False positives from endogenous biotin |
| Immunogold TEM | Nanoscale spatial resolution | Requires specialized equipment |
| PLA | Single-molecule resolution in cells | Limited to fixed tissue/cells |
Q. Table 2. Common Artifacts and Controls in Aβ Interaction Studies
| Artifact Source | Control Experiment |
|---|---|
| Streptavidin non-specificity | Non-biotinylated Aβ42 + streptavidin beads |
| Lipid-induced aggregation | Lipid-free buffer controls |
| Metal contamination | Chelators (e.g., EDTA) in assay buffer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
